molecular formula C13H10BrNO3 B2937413 N-(3-acetylphenyl)-5-bromofuran-2-carboxamide CAS No. 312704-44-2

N-(3-acetylphenyl)-5-bromofuran-2-carboxamide

Cat. No.: B2937413
CAS No.: 312704-44-2
M. Wt: 308.131
InChI Key: BOWDROOLLWUTRN-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-5-bromofuran-2-carboxamide is a synthetic small molecule characterized by a 5-bromofuran-2-carboxamide core linked to a 3-acetylphenyl substituent. The acetyl group at the phenyl ring’s meta-position likely influences electronic properties, lipophilicity, and binding interactions compared to other substituents (e.g., halogens or heterocycles) seen in related compounds .

Properties

IUPAC Name

N-(3-acetylphenyl)-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c1-8(16)9-3-2-4-10(7-9)15-13(17)11-5-6-12(14)18-11/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWDROOLLWUTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-5-bromofuran-2-carboxamide typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which is used to form the acetylphenyl group. This reaction involves the condensation of an aromatic aldehyde with an acetophenone in the presence of a base, such as sodium hydroxide, to yield the desired product .

Another approach involves the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction employs a palladium catalyst and a boron reagent to couple an aryl halide with an arylboronic acid . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its antimicrobial activity may result from disrupting the cell membrane or interfering with essential metabolic pathways in microorganisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Substituent(s) Reported Activity/Properties Reference
Target Compound 5-Bromofuran-2-carboxamide 3-Acetylphenyl Not explicitly reported -
N-(3-(Benzimidazol-2-yl)-4-chlorophenyl)-5-bromofuran-2-carboxamide (28) 5-Bromofuran-2-carboxamide 3-(Benzimidazol-2-yl)-4-chlorophenyl mGlu5 negative allosteric modulator (NAM)
N-(1-Acetylpiperidin-4-yl)-5-bromofuran-2-carboxamide (CAS 1211565-52-4) 5-Bromofuran-2-carboxamide 1-Acetylpiperidin-4-yl No activity data provided
N-(3-Acetylphenyl)acetamide (2e) Acetamide 3-Acetylphenyl Oil; synthetic intermediate
Key Observations:

Substituent Impact on Activity: Compound 28 () demonstrates potent mGlu5 NAM activity, likely due to the benzimidazole-chlorophenyl group’s ability to engage in hydrogen bonding and π-π interactions.

Role of Acetyl Groups : The acetyl group in the target compound and N-(3-acetylphenyl)acetamide (2e, ) is associated with lower melting points and higher organic solubility, suggesting similar physicochemical trends for the target compound .

Heterocyclic vs. Aliphatic Linkers : The piperidine-linked analog (CAS 1211565-52-4, ) introduces conformational flexibility, which could alter binding kinetics compared to the rigid phenyl backbone of the target compound .

Pharmacological and Physicochemical Inferences

While direct data for the target compound are unavailable, inferences can be drawn:

  • Metabolic Stability : The acetyl group may undergo hydrolysis or cytochrome P450-mediated oxidation, necessitating structural optimization for improved stability .
  • Target Selectivity : The absence of a benzimidazole moiety (as in compound 28) could reduce off-target effects but may also diminish potency at mGlu5 receptors .

Biological Activity

N-(3-acetylphenyl)-5-bromofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C12_{12}H10_{10}BrN1_{1}O3_{3}
  • Molecular Weight : 300.12 g/mol

The presence of the bromine atom and the furan ring contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of furan-2-carboxamide, including this compound, exhibit significant antimicrobial properties. A series of tests demonstrated that these compounds showed effective inhibition against various bacterial strains, suggesting their potential as antimicrobial agents .

Enzyme Inhibition Studies

  • Matrix Metalloproteinase Inhibition :
    • The compound has been evaluated for its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-13, which is implicated in osteoarthritis. In vitro assays revealed that certain derivatives exhibited selective inhibition of MMP-13 with IC50_{50} values in the micromolar range .
  • Urea Transporter Inhibition :
    • Another study focused on the diuretic potential of compounds related to this compound. The findings suggested that modifications in the structure could enhance urea transporter (UT) inhibitory activity, indicating a possible therapeutic application in managing fluid retention .

Case Study 1: Antimicrobial Evaluation

A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as a lead compound for further development.

Case Study 2: Diuretic Activity

In vivo studies conducted on rats indicated that oral administration of related compounds resulted in significant diuretic effects without causing electrolyte imbalances. This suggests that this compound and its derivatives could be explored for treating conditions requiring fluid management .

Research Findings Summary

Activity Type IC50_{50} Remarks
MMP-13 Inhibition14.6 µMSelective over other MMPs
Urea Transporter Inhibition0.13 µM (human UT-B)Significant diuretic effect observed in vivo
Antimicrobial Activity32 µg/mL (S. aureus)Effective against clinical isolates

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